molecular formula C14H10ClF3N2S B4819821 N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea

N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea

Cat. No. B4819821
M. Wt: 330.8 g/mol
InChI Key: JTSPQCNIUCURES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a chemical compound that belongs to the class of thioureas. It is commonly referred to as D5446 and has been widely used in scientific research due to its unique properties. D5446 is synthesized using a simple and efficient method, making it readily available for laboratory experiments.

Mechanism of Action

D5446 inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, thereby disrupting its function. D5446 has been shown to be a potent inhibitor of CK2, with an IC50 value of 0.2 μM.
Biochemical and Physiological Effects
D5446 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting CK2 and activating the p53 pathway. D5446 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, D5446 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

D5446 has several advantages for laboratory experiments. It is readily available and easy to synthesize, making it a cost-effective compound. It is also a potent inhibitor of CK2, making it an ideal compound for studying the role of CK2 in various diseases. However, D5446 has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. In addition, D5446 has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for the use of D5446 in scientific research. One potential direction is the development of D5446-based therapeutic agents for the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is the study of the pharmacokinetic properties of D5446 in vivo, which could provide valuable information for the development of therapeutic agents. Finally, the use of D5446 in combination with other inhibitors could provide insights into the role of CK2 in various cellular processes.

Scientific Research Applications

D5446 has been extensively used in scientific research due to its ability to inhibit protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. D5446 has been used to study the role of CK2 in these diseases and to develop potential therapeutic agents.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2S/c15-9-5-7-10(8-6-9)19-13(21)20-12-4-2-1-3-11(12)14(16,17)18/h1-8H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSPQCNIUCURES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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